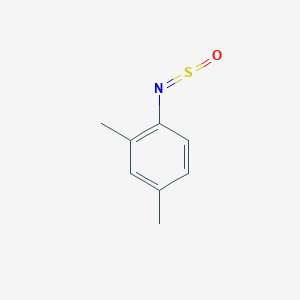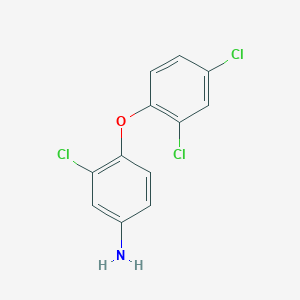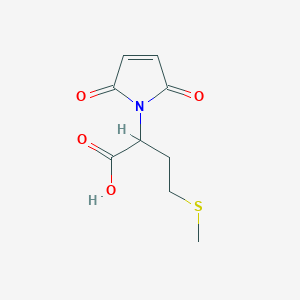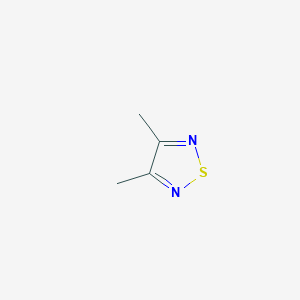
2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including functionalization reactions, condensation reactions, and catalyzed transformations. For instance, the synthesis of a pyrazole derivative from a pyrazole carboxylic acid involved the reaction with 2,3-diaminopyridine, yielding a good yield of the corresponding carboxamide . Another example is the Hantzsch condensation reaction, which was used to synthesize a dimethyl pyridine dicarboxylate derivative under microwave irradiation . These methods highlight the versatility of pyridine chemistry in generating a wide array of compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using spectroscopic methods and X-ray crystallography. The structures of synthesized compounds are determined to confirm the presence of desired functional groups and overall molecular architecture. For example, the X-ray crystal structure of a nifedipine analogue provided insights into the orientation of substituents and the conformation of the molecule . Similarly, the structure of a carboxymethylsulfanyl pyridine derivative was elucidated, revealing intramolecular hydrogen bonding and the dihedral angles between functional groups .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including catalyzed transformations and reactions with acids or bases. The dirhenium(II) complex was shown to react with pyridinecarboxylic acids to afford products with different coordination modes, demonstrating the reactivity of the pyridine ring towards metal centers . Additionally, iodolactonisation of unsaturated carboxylic acids catalyzed by 4-(dimethylamino)pyridine resulted in the formation of lactones, indicating the role of pyridine derivatives as catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids were investigated for their hypoglycemic activity, showing the importance of substituents on biological activity . The thermal and mechanical properties of polyimides derived from a pyridine-containing dianhydride were also studied, revealing high thermal stability and good mechanical strength . These properties are crucial for the application of pyridine derivatives in various fields.
Mecanismo De Acción
Target of Action
It is known that pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine, have various biological targets .
Mode of Action
It’s worth noting that pyridinecarboxylic acids can undergo knoevenagel condensation, a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .
Result of Action
It’s known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are related compounds, are useful as drug precursors or perspective ligands .
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-6-12(10(2)8-9)18-13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJNALSLLKBPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399142 | |
| Record name | 2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62627-10-5 | |
| Record name | 2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



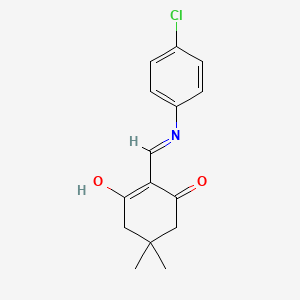
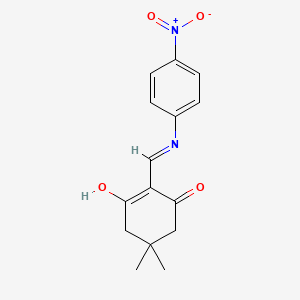

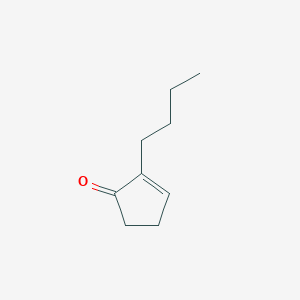

![[2-(Diethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3032836.png)
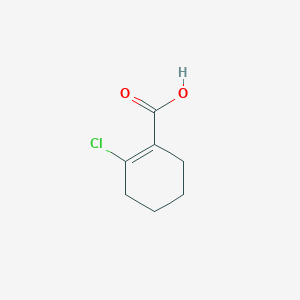
![Benzamide, N-[(cyclopropylamino)thioxomethyl]-](/img/structure/B3032841.png)

